2-Furancarboxaldehyde, 5-(phenylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxaldehyde, 5-(phenylsulfonyl)- is an organic compound characterized by a furan ring substituted with a phenylsulfonyl group at the 5-position and an aldehyde group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- typically involves the sulfonylation of 2-furancarboxaldehyde. One common method includes the reaction of 2-furancarboxaldehyde with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- .
Analyse Chemischer Reaktionen
Types of Reactions
2-Furancarboxaldehyde, 5-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Furancarboxylic acid, 5-(phenylsulfonyl)-
Reduction: 2-Furanmethanol, 5-(phenylsulfonyl)-
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Furancarboxaldehyde, 5-(phenylsulfonyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural features
Wirkmechanismus
The mechanism of action of 2-Furancarboxaldehyde, 5-(phenylsulfonyl)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The phenylsulfonyl group can enhance the compound’s stability and reactivity, facilitating its interaction with specific molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Furandicarboxaldehyde: Similar structure but with two aldehyde groups at the 2 and 5 positions.
2-Furancarboxaldehyde: Lacks the phenylsulfonyl group, making it less reactive in certain chemical reactions.
5-Formylfurfural: Similar structure but with different substituents, leading to distinct chemical properties
Uniqueness
2-Furancarboxaldehyde, 5-(phenylsulfonyl)- is unique due to the presence of both an aldehyde group and a phenylsulfonyl group. This combination imparts distinct reactivity and stability, making it valuable for various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
39689-09-3 |
---|---|
Molekularformel |
C11H8O4S |
Molekulargewicht |
236.25 g/mol |
IUPAC-Name |
5-(benzenesulfonyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H8O4S/c12-8-9-6-7-11(15-9)16(13,14)10-4-2-1-3-5-10/h1-8H |
InChI-Schlüssel |
TWAKVDWCYBSJDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(O2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.